molecular formula C10H10N2O B185319 N-(furan-2-ylmethyl)pyridin-2-amine CAS No. 46230-01-7

N-(furan-2-ylmethyl)pyridin-2-amine

Cat. No.: B185319
CAS No.: 46230-01-7
M. Wt: 174.2 g/mol
InChI Key: YKUSVJBNBLEXPD-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)pyridin-2-amine is an organic compound with the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol It is characterized by the presence of a furan ring and a pyridine ring connected through a methylene bridge

Biochemical Analysis

Biochemical Properties

N-(furan-2-ylmethyl)pyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, molecular docking studies have shown that this compound can bind to enzymes such as c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase . These interactions suggest that the compound may influence signaling pathways and cellular processes regulated by these enzymes. The nature of these interactions involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to the active sites of these enzymes.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the binding of this compound to c-Jun N-terminal kinase 3 can lead to alterations in the phosphorylation status of downstream targets, thereby affecting gene expression and cellular responses to stress . Additionally, the compound’s interaction with CDC7 kinase may impact DNA replication and cell cycle progression, highlighting its potential role in regulating cellular proliferation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects by binding to the active sites of enzymes such as c-Jun N-terminal kinase 3 and CDC7 kinase, leading to inhibition or modulation of their activity . This binding is facilitated by hydrogen bonds and hydrophobic interactions, which stabilize the compound-enzyme complex. As a result, this compound can alter the phosphorylation status of key signaling proteins, thereby influencing gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that this compound can sustain its biological activity, leading to prolonged effects on cellular signaling pathways and gene expression. These findings suggest that the compound may have potential for therapeutic applications requiring sustained activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At high doses, this compound may exhibit toxic effects, including cellular stress and apoptosis. These threshold effects highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may retain biological activity . These metabolic pathways can influence the compound’s overall efficacy and duration of action. Additionally, this compound may affect metabolic flux and metabolite levels, contributing to its impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, allowing it to reach its intracellular targets . Once inside the cell, this compound may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s bioavailability and overall biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and metabolic processes. The subcellular localization of this compound is crucial for understanding its mechanism of action and potential therapeutic applications.

Preparation Methods

The synthesis of N-(furan-2-ylmethyl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with furan-2-carbaldehyde under suitable conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methylene bridge . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(furan-2-ylmethyl)pyridin-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

N-(furan-2-ylmethyl)pyridin-2-amine has been investigated for its potential as an active pharmaceutical ingredient due to its interactions with biological targets.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of derivatives of this compound. For instance, a study demonstrated that compounds derived from this structure exhibited significant activity against various bacterial strains, including Mycobacterium tuberculosis (M.tb) . The structure–activity relationship (SAR) studies indicated that modifications to the pyridine and furan moieties could enhance efficacy.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound NameStructureActivityReference
Compound AStructure AModerate against M.tb
Compound BStructure BHigh against E. coli

Central Nervous System Effects

The compound has shown potential as a central nervous system (CNS) agent, particularly as a 5-HT receptor agonist. Research indicates that certain derivatives can influence serotonin pathways, suggesting applications in treating anxiety and depression .

Case Study:
A study conducted on rats demonstrated that the administration of this compound derivatives resulted in observable changes in behavior consistent with serotonergic activity, indicating their potential as anxiolytic agents .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex heterocycles.

Synthesis of Novel Compounds

The compound has been utilized as a starting material for synthesizing various heterocyclic compounds with potential biological activities. For example, reactions involving this compound have led to the formation of novel antimicrobial agents through cyclization reactions .

Table 2: Synthesis Pathways Using this compound

Reaction TypeProductYield (%)Reference
CyclizationCompound C72%
AlkylationCompound D68%

Comparison with Similar Compounds

N-(furan-2-ylmethyl)pyridin-2-amine can be compared with other similar compounds such as:

Biological Activity

N-(furan-2-ylmethyl)pyridin-2-amine is an organic compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Overview

  • Molecular Formula : C10H10N2O
  • Molecular Weight : 174.20 g/mol
  • CAS Number : 46230-01-7

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. Notably, molecular docking studies have indicated that this compound can bind to key enzymes such as c-Jun N-terminal kinase 3 (JNK3), PMI2, and CDC7 kinase, leading to modulation of their activity. The binding interactions likely occur through hydrogen bonding and aromatic interactions due to the presence of an N–H proton and aromatic protons in its structure .

Cellular Effects

This compound influences cellular processes by modulating signaling pathways and gene expression. For instance, its interaction with JNK3 can alter the phosphorylation status of downstream targets, which subsequently impacts cellular responses to stress and gene expression profiles.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role as an antimicrobial agent in therapeutic applications.

Anticancer Activity

The compound has also shown promising anticancer activity. Studies have reported that this compound can inhibit the proliferation of cancer cell lines such as HeLa, A549, and MDA-MB-231. The observed IC50 values indicate significant antiproliferative effects, which are enhanced by specific functional groups present in the compound .

Case Studies and Research Findings

  • Study on Anticancer Properties :
    • Objective : To evaluate the antiproliferative effects of this compound against various cancer cell lines.
    • Findings : The compound exhibited IC50 values ranging from 0.021 μM to 0.058 μM across different cell lines, indicating potent anticancer activity .
  • Antimicrobial Study :
    • Objective : To assess the antimicrobial efficacy against common bacterial pathogens.
    • Findings : The compound demonstrated broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. Low to moderate doses effectively modulate enzyme activity without significant toxicity, highlighting its potential for therapeutic use .

Summary of Biological Activities

Activity TypeMechanismKey Findings
AntimicrobialEnzyme inhibitionEffective against multiple bacterial strains
AnticancerCell proliferation inhibitionIC50 values between 0.021 μM and 0.058 μM in various cancer cell lines

Properties

IUPAC Name

N-(furan-2-ylmethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-2-6-11-10(5-1)12-8-9-4-3-7-13-9/h1-7H,8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUSVJBNBLEXPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40963529
Record name N-[(Furan-2-yl)methyl]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46230-01-7
Record name NSC74639
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74639
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(Furan-2-yl)methyl]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(furan-2-yl)methyl]pyridin-2-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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